molecular formula C10H13Cl2N3 B13459214 Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride

Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride

Cat. No.: B13459214
M. Wt: 246.13 g/mol
InChI Key: YOGFZMKWOGFPIT-UHFFFAOYSA-N
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Description

Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C10H13N3·2HCl. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride typically involves the reaction of quinoxaline derivatives with methylamine. One common method is the reductive amination of quinoxaline-2-carbaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2-carboxylic acids, while reduction can produce tetrahydroquinoxalines .

Scientific Research Applications

Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoxaline core. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, which lacks the methylamine group.

    Quinoxaline-2-carboxylic acid: An oxidized derivative of quinoxaline.

    Tetrahydroquinoxaline: A reduced form of quinoxaline.

Uniqueness

Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamine group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

N-methyl-1-quinoxalin-2-ylmethanamine;dihydrochloride

InChI

InChI=1S/C10H11N3.2ClH/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8;;/h2-5,7,11H,6H2,1H3;2*1H

InChI Key

YOGFZMKWOGFPIT-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC2=CC=CC=C2N=C1.Cl.Cl

Origin of Product

United States

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